N-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-benzimidazol-2-yl}methyl)furan-2-carboxamide
Description
N-({1-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FURAN-2-CARBOXAMIDE is a complex organic compound that features a combination of several functional groups, including a pyrrolidine ring, a benzodiazole moiety, and a furan carboxamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Properties
Molecular Formula |
C19H20N4O3 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-[[1-(2-oxo-2-pyrrolidin-1-ylethyl)benzimidazol-2-yl]methyl]furan-2-carboxamide |
InChI |
InChI=1S/C19H20N4O3/c24-18(22-9-3-4-10-22)13-23-15-7-2-1-6-14(15)21-17(23)12-20-19(25)16-8-5-11-26-16/h1-2,5-8,11H,3-4,9-10,12-13H2,(H,20,25) |
InChI Key |
XBKFXQFNKGVWQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FURAN-2-CARBOXAMIDE typically involves multi-step organic synthesisCommon reagents used in these reactions include various amines, carboxylic acids, and coupling agents .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-({1-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule .
Scientific Research Applications
N-({1-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FURAN-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in reaction mechanism studies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated as a potential drug candidate due to its ability to interact with various biological targets.
Industry: The compound can be used in the development of new materials and as a precursor in the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of N-({1-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets in the body. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodiazole derivatives, pyrrolidine-containing molecules, and furan carboxamides. Examples include:
Benzodiazole derivatives: Compounds with similar benzodiazole structures but different substituents.
Pyrrolidine-containing molecules: Compounds that feature the pyrrolidine ring but with different functional groups attached.
Furan carboxamides: Molecules with the furan carboxamide group but different core structures .
Uniqueness
N-({1-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FURAN-2-CARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
